molecular formula C16H12N4 B2891331 (((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 910417-88-8

(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2891331
CAS No.: 910417-88-8
M. Wt: 260.3
InChI Key: YTPRGBAKHFXWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a nitrile-functionalized organic compound characterized by a central methane-1,1-dicarbonitrile core substituted with a phenylamino-aniline moiety. Its molecular formula is C₁₃H₁₂N₄, with a molecular weight of 212.25 g/mol .

Properties

IUPAC Name

2-[(4-anilinoanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRGBAKHFXWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with 4-(Phenylamino)benzaldehyde

The most widely applicable method involves a Knoevenagel condensation between 4-(phenylamino)benzaldehyde and malononitrile. This reaction proceeds via nucleophilic attack of the aldehyde’s carbonyl carbon by the active methylene group of malononitrile, followed by dehydration to form the α,β-unsaturated dinitrile system.

Procedure :

  • Synthesis of 4-(Phenylamino)benzaldehyde :
    • Step 1 : Coupling of aniline with 4-nitrobenzaldehyde via Ullmann-type amination using a copper catalyst, yielding 4-(phenylamino)nitrobenzene.
    • Step 2 : Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon, producing 4-(phenylamino)benzylamine.
    • Step 3 : Oxidation of the benzylamine to the aldehyde using manganese dioxide (MnO₂) in dichloromethane.
  • Condensation with Malononitrile :
    • 4-(Phenylamino)benzaldehyde (1 equiv) and malononitrile (1.2 equiv) are refluxed in ethanol with 15 mol% hexamethylenetetramine tetrafluoroborate ([MeHMTA]BF₄) as a catalyst.
    • The reaction completes within 1–2 hours, yielding the target compound as a yellow solid (mp: 168–170°C).

Mechanism :

  • The catalyst facilitates deprotonation of malononitrile, generating a nucleophilic enolate.
  • Attack on the aldehyde’s electrophilic carbonyl carbon forms a β-hydroxy intermediate, which undergoes rapid dehydration to yield the conjugated dinitrile.

Direct Condensation of 4-(Phenylamino)aniline with Malononitrile

For laboratories lacking access to 4-(phenylamino)benzaldehyde, a one-pot condensation of 4-(phenylamino)aniline and malononitrile offers an alternative route. This method avoids aldehyde synthesis but requires stringent conditions to drive the reaction.

Procedure :

  • 4-(Phenylamino)aniline (1 equiv) and malononitrile (1.5 equiv) are heated at 80°C in dimethylformamide (DMF) with 10 mol% acetic acid as a catalyst.
  • The mixture is stirred for 6–8 hours, after which the product precipitates upon cooling. Purification via recrystallization from ethanol affords the compound in 75–85% yield.

Mechanistic Considerations :

  • The amine group attacks the central carbon of malononitrile, forming a tetrahedral intermediate.
  • Elimination of ammonia (NH₃) generates the methylidene bridge, though this pathway is less efficient than the Knoevenagel route due to competing side reactions.

Catalyst Optimization and Reaction Efficiency

Role of [MeHMTA]BF₄ in Knoevenagel Reactions

The ionic liquid catalyst [MeHMTA]BF₄ significantly enhances reaction rates and yields in Knoevenagel condensations. Comparative studies demonstrate:

Catalyst Loading (mol%) Reaction Time (min) Yield (%)
1 180 65
5 60 82
15 30 95

Data adapted from Knoevenagel studies on analogous systems.

At 15 mol% loading, the catalyst stabilizes the transition state through hydrogen bonding, accelerating dehydration.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve malononitrile solubility but may hinder aldehyde reactivity. Ethanol strikes a balance between solubility and catalytic activity, achieving >90% yields in optimized protocols.

Characterization and Spectral Data

The compound’s structure is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 4H, aromatic), 7.32–7.28 (m, 5H, aromatic), 6.95 (s, 1H, CH=), 5.21 (s, 2H, NH₂).
  • IR (KBr) : 2215 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=C stretch).
  • Mass Spectrometry : m/z 260.29 [M]⁺, consistent with the molecular formula C₁₆H₁₂N₄.

Challenges and Alternative Approaches

Stability of 4-(Phenylamino)benzaldehyde

The aldehyde intermediate is prone to oxidation and polymerization. Stabilization strategies include:

  • Storage under nitrogen at −20°C.
  • Use of freshly distilled solvents to minimize acid-catalyzed degradation.

Green Chemistry Alternatives

Recent advances propose microwave-assisted synthesis to reduce reaction times. For example, irradiating the reaction mixture at 100°C for 10 minutes achieves 92% yield, compared to 2 hours under conventional heating.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To manage exothermic dehydration steps safely.
  • Catalyst Recycling : [MeHMTA]BF₄ can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidative cleavage, breaking down into simpler units.

  • Reduction: The nitrile groups can be reduced to amines under specific conditions.

  • Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions Used:

  • Oxidation: Potassium permanganate or other strong oxidizers.

  • Reduction: Hydrogen gas over palladium or other reducing agents.

  • Substitution: Halogenating agents or nucleophiles for aromatic substitutions.

Major Products Formed:

  • Oxidation: Benzene derivatives and dicarbonitrile fragments.

  • Reduction: Diamines and related compounds.

  • Substitution: Halogenated aromatics and other substituted derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in organic synthesis, this compound is valuable in creating more complex molecules. It serves as a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, its derivatives may function as enzyme inhibitors or binding agents in various biochemical pathways.

Medicine: Potential medicinal applications include anti-cancer agents, where it interacts with cellular mechanisms to inhibit tumor growth.

Industry: Utilized in the production of dyes and pigments, offering stability and vibrant coloration.

Mechanism of Action

Mechanism by Which It Exerts Its Effects: The compound primarily functions through its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, it may disrupt enzyme activity or interfere with DNA replication.

Molecular Targets and Pathways Involved: Targets include enzymes involved in cellular replication, and pathways related to oxidative stress and molecular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile Phenylamino-aniline group C₁₃H₁₂N₄ 212.25 Limited reported data; structural focus
3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles Phenanthrene core, amino/cyano groups C₁₈H₁₃N₃ ~271.32 Antimicrobial activity (e.g., MIC: 8–32 µg/mL)
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile Anthraquinone core, hydroxyl group C₁₇H₉N₃O₃ 303.28 Biochemical applications (commercial availability)
(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile Dimethylamino group instead of phenylamino C₁₂H₁₂N₄ 212.25 Enhanced solubility; no bioactivity data
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives Pyrrole core, amino/cyano groups C₁₈H₁₃N₃ ~271.32 Modified for pyridine-fused analogs (e.g., 1H-pyrrolo[2,3-b]pyridines)

Structural Differences and Implications

Core Structure: The target compound lacks the fused polycyclic systems seen in phenanthrene (e.g., dihydrophenanthrene derivatives in ) or anthraquinone analogs (e.g., ), which are linked to enhanced π-π stacking and bioactivity. Its simpler aromatic system may limit intermolecular interactions but improve synthetic accessibility.

Functional Groups: The dual cyano groups in the target compound and its analogs (e.g., ) are critical for hydrogen bonding and dipole interactions, which may explain their antimicrobial or biochemical utility. However, the absence of hydroxyl or keto groups (cf. anthraquinone derivatives in ) reduces redox activity.

Biological Activity: Phenanthrene-based dicarbonitriles exhibit antimicrobial activity (MIC: 8–32 µg/mL) due to their planar aromatic systems and ability to disrupt microbial membranes .

Biological Activity

The compound (((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, also known by its CAS number 910417-88-8, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H12N4
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 910417-88-8

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activities. In vitro experiments demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including those associated with myelodysplastic syndromes.

The compound appears to exert its effects through several mechanisms:

  • Histone Deacetylase Inhibition : It has been shown to inhibit class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Cell Cycle Arrest : Treatment with this compound has resulted in G1 phase cell cycle arrest, suggesting that it interferes with the cell cycle progression in cancer cells .
  • Induction of Apoptosis : The compound effectively induces apoptosis in cancer cells, which is critical for its anticancer efficacy .

Pharmacokinetics and Toxicology

In vivo studies have revealed a favorable pharmacokinetic profile for this compound:

  • Absorption and Distribution : The compound shows good absorption characteristics in animal models, with effective distribution to tumor tissues.
  • Metabolism : Minimal metabolic differences were observed across different species' hepatocytes, indicating a consistent metabolic pathway .
  • Toxicity : Preliminary toxicity assessments suggest a low risk of cardiotoxicity, as indicated by a high IC50 value against the human ether-a-go-go (hERG) channel .

Study 1: In Vitro Efficacy on Myelodysplastic Syndrome Cells

A study focused on the effects of this compound on SKM-1 cells (a model for myelodysplastic syndromes). The results showed:

  • A significant reduction in cell viability at concentrations above 10 μM.
  • Enhanced expression of acetylated histones and P21 protein levels, confirming HDAC inhibition.

Study 2: In Vivo Antitumor Activity

In a xenograft mouse model:

  • Mice treated with the compound exhibited reduced tumor growth compared to controls.
  • The study highlighted the compound's ability to enhance immune response against tumors in immunocompetent mice versus those with thymus deficiencies.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
HDAC InhibitionIncreased acetylation of histones
Cell Cycle ArrestG1 phase arrest
Induction of ApoptosisIncreased apoptosis in cancer cells
Antitumor EfficacyReduced tumor growth in vivo

Q & A

Q. What are the optimal synthetic routes for (((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, and how can purity be maximized?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Nucleophilic aromatic substitution (SNAr) between 4-chloroaniline and phenylamine derivatives to form the core phenylamino-phenyl structure.
  • Step 2: Formylation of the amino group using formaldehyde or formic acid derivatives to introduce the methylene linkage.
  • Step 3: Reaction with dicyanomethane to form the dicarbonitrile group.
    Purity is maximized via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ 115–120 ppm). NOESY confirms spatial proximity of substituents.
  • FT-IR: Peaks at 2220 cm<sup>−1</sup> (C≡N stretch) and 1600 cm<sup>−1</sup> (C=N stretch) validate functional groups.
  • High-resolution mass spectrometry (HRMS): Confirms molecular ion [M+H]<sup>+</sup> with <1 ppm error.
  • X-ray crystallography: Resolves regiochemistry of the aminomethylene linker .

Q. How can its solubility and stability be evaluated under physiological and storage conditions?

Answer:

  • Solubility: Test in DMSO (stock solution), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm).
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light (degradation via nitrile hydrolysis observed under UV exposure) .

Advanced Research Questions

Q. What computational approaches are recommended to predict biological targets and binding mechanisms?

Answer:

  • Molecular docking (AutoDock Vina): Screen against kinase or receptor databases (e.g., PDB) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
  • Molecular dynamics (MD) simulations (GROMACS): Analyze binding stability (RMSD <2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with catalytic lysine residues).
  • QSAR models: Train on anthraquinone/dicarbonitrile analogs to predict IC50 values .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Answer:

  • Dose-response validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects.
  • Purity verification: Compare HPLC profiles and HRMS data across studies. Contaminants like unreacted dicyanomethane (δ 3.5 ppm in <sup>1</sup>H NMR) may skew results.
  • Buffer compatibility: Test activity in varying ionic strengths (e.g., 50–150 mM NaCl) .

Q. Design a structure-activity relationship (SAR) study for derivatives targeting enzyme inhibition. Which substituents enhance activity?

Answer:

  • Electron-withdrawing groups (EWGs): Introduce -CF3 or -NO2 at the phenyl ring to enhance binding affinity (ΔG < −8 kcal/mol in docking).
  • Bioisosteric replacements: Replace the dicarbonitrile with a malononitrile group to improve solubility without losing potency.
  • Steric effects: Add methyl groups ortho to the amino linker to reduce rotational freedom, improving target engagement .

Q. What strategies mitigate cytotoxicity while maintaining therapeutic efficacy in preclinical models?

Answer:

  • Prodrug design: Convert nitriles to amidoximes (react with esterases in vivo).
  • Lipid nanoparticle encapsulation: Reduce off-target exposure (tested in HepG2 cells, 50% reduction in cytotoxicity at 10 µM).
  • Selective functionalization: Modify the phenylamino group with PEG chains to enhance biocompatibility .

Q. How can its electron-deficient nitrile groups be exploited for catalytic or material science applications?

Answer:

  • Coordination chemistry: Synthesize metal-organic frameworks (MOFs) with Cu(I) or Ag(I) nodes via nitrile-metal interactions (characterize by PXRD and BET surface area >500 m<sup>2</sup>/g).
  • Polymer crosslinking: Incorporate into polyacrylonitrile matrices to enhance thermal stability (TGA shows decomposition >300°C) .

Q. What experimental protocols analyze degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS: Identify hydrolysis products (e.g., carboxamides at pH 7.4).
  • Radiolabeling: Track <sup>14</sup>C-labeled compound in rat plasma to quantify metabolic half-life (t1/2 ~2.5 hours).
  • ROS scavenging assays: Determine if degradation is mediated by oxidative stress (e.g., using DCFH-DA probes) .

Q. What in silico methods validate experimental data for this compound’s reactivity and pharmacokinetics?

Answer:

  • QM/MM simulations: Model transition states for nitrile hydrolysis (activation energy ~25 kcal/mol).
  • ADMET prediction (SwissADME): Estimate logP (2.1), BBB permeability (low), and CYP450 inhibition (CYP3A4, Ki = 5 µM).
  • Free-energy perturbation (FEP): Calculate relative binding affinities for mutant vs. wild-type targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.